2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide
Description
Properties
IUPAC Name |
1-[(2-aminobenzoyl)-tert-butylamino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJHVZVKXDCMNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the aminobenzoyl group: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the tert-butyl group: This step might involve the use of tert-butyl chloride in the presence of a base.
Coupling with hydrazinecarboxamide: The final step could involve coupling the intermediate with hydrazinecarboxamide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or hydrazine groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Substitution reactions might occur at the aromatic rings or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is structurally related to various bioactive molecules, which allows it to be investigated for potential therapeutic applications. Its design is inspired by the need for effective treatments against diseases such as cancer and parasitic infections.
Antiparasitic Activity
Research has highlighted the potential of related benzamide derivatives in treating Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, a study identified a potent derivative with an EC50 of 0.001 μM, demonstrating significant antiparasitic properties and good bioavailability in animal models . The structural similarities suggest that 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide could exhibit comparable activity.
Anticancer Properties
Benzamide derivatives have been extensively studied for their anticancer potential. Compounds similar to 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide have shown promising results against various cancer cell lines, including breast and colon carcinomas. For example, certain derivatives have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . The mechanism often involves inhibition of key proteins involved in cell proliferation, making these compounds attractive candidates for further development.
Pharmacological Studies
Pharmacological evaluations are critical to understanding the therapeutic potential of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide.
Toxicological Assessments
Safety profiles are essential for any drug candidate. Preliminary studies on related compounds indicate that they can induce apoptosis in cancer cells without significant toxicity to normal cells . Comprehensive toxicological assessments are necessary to confirm the safety of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide.
Structural Characterization and Synthesis
The synthesis of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide involves several steps that can be optimized for yield and purity. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly used to characterize the synthesized compounds .
Case Studies
Several case studies have illustrated the effectiveness of benzamide derivatives in clinical settings:
- Case Study 1: A derivative similar to 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide was tested against various cancer cell lines, showing IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU) .
- Case Study 2: In vivo studies demonstrated that a related compound effectively cured mice infected with Trypanosoma brucei, showcasing its potential as an antiparasitic agent .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action for 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
N-(Phenylcarbamoyl)benzamide
- Structure: Lacks the tert-butyl and amino groups present in the target compound.
- Activity : Exhibits cytotoxic effects against HeLa cells with an IC80 of 0.8 mM, surpassing hydroxyurea (IC80 = 4.3 mM) . Molecular docking revealed a rerank score of -72.06 kcal/mol, indicating strong binding stability to cancer-associated targets .
- ADMET Profile :
CI-994 (4-(acetylamino)-N-(2-amino-phenyl)benzamide)
- Structure: Shares a benzamide backbone but includes an acetylated amino group.
- Activity: HDAC inhibitor with dose-dependent histone H3 hyperacetylation in HCT-8 colon carcinoma cells. Demonstrated antitumor activity in clinical trials .
- Mechanistic Difference : Targets epigenetic regulation (HDAC inhibition), unlike N-(phenylcarbamoyl)benzamide, which induces cytotoxicity via direct binding interactions .
Salicylamide Analogues (e.g., Compound 1 and 2 in )
- Structure: Incorporate trifluoromethyl (CF3) and amino acid side chains.
- Activity : Potent antistaphylococcal agents against MRSA. Structural elongation or substitution reduced efficacy, highlighting the importance of the CF3 group .
Pharmacokinetic and Pharmacodynamic Comparisons
*Predicted based on structural analogs.
Mechanistic Insights
- Phenylcarbamoylurea Moiety : Facilitates hydrogen bonding with biological targets, as seen in the superior rerank scores of N-(phenylcarbamoyl)benzamide .
- Amino Group: May confer HDAC inhibitory activity akin to CI-994, though this requires experimental validation .
Limitations and Contradictions
- Target Specificity : While N-(phenylcarbamoyl)benzamide shows broad cytotoxicity, CI-994’s HDAC inhibition suggests a narrower epigenetic mechanism .
Biological Activity
2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- IUPAC Name : 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide
This structure features a benzamide core, which is significant in its biological interactions.
The biological activity of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide primarily involves:
- Histone Deacetylase Inhibition : Compounds with a benzamide structure are known to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression and are often implicated in cancer progression .
- Anticancer Properties : Research indicates that derivatives of benzamide exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further therapeutic exploration .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide and similar compounds:
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Anticancer Efficacy : A study demonstrated that compounds similar to 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide showed IC values significantly lower than standard chemotherapeutics like cisplatin, indicating superior potency against breast and colon cancer cell lines .
- Mechanistic Insights : Molecular docking studies have revealed that these compounds interact with critical targets such as topoisomerase II, which is essential for DNA replication and repair processes in cancer cells . The binding affinities suggest that these compounds could effectively disrupt cancer cell proliferation.
- In Vivo Studies : While most studies focus on in vitro assessments, preliminary in vivo models indicate promising results regarding tumor suppression. Further research is necessary to confirm these findings and explore potential side effects .
Q & A
Basic: What synthetic routes are recommended for 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide?
The Schotten-Baumann reaction is a validated method for synthesizing benzamide derivatives. For structurally similar compounds like N-(phenylcarbamoyl)benzamide, benzoic acid chloride is reacted with N-phenylurea under alkaline conditions (e.g., NaOH) at 0–5°C to prevent side reactions. Post-synthesis, purification via recrystallization (e.g., using ethanol) yields ~82% purity. Reaction optimization should focus on stoichiometric ratios and temperature control to minimize by-products .
Basic: How is the structural characterization of this compound performed?
Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) : To confirm amine, tert-butyl, and phenylcarbamoyl substituents.
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and urea (N-H, ~3300 cm⁻¹) groups.
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for analogs like N-((2-acetylphenyl)carbamothioyl)benzamide .
Basic: What experimental protocols are used for initial cytotoxic activity evaluation?
The MTT assay on HeLa cells is standard:
Culture cells in DMEM with 10% FBS.
Treat with the compound (0.1–100 μM) for 48–72 hours.
Add MTT reagent, incubate, and measure absorbance at 570 nm.
Calculate IC₅₀ values (e.g., 0.8 mM for N-(phenylcarbamoyl)benzamide vs. 4.3 mM for hydroxyurea) .
Advanced: How can molecular docking optimize cytotoxicity against cancer cells?
- Target selection : Use checkpoint kinase 1 (CHK1, PDB: 2YWP) for docking, as it regulates DNA damage response in cancer.
- Software : Molegro Virtual Docker 5.5 for binding affinity calculations.
- Metrics : Prioritize compounds with rerank scores < -70 kcal/mol (e.g., -72.06 kcal/mol for N-(phenylcarbamoyl)benzamide) and hydrogen bonds with key residues (e.g., Asp148, Val68) .
Advanced: What methodologies evaluate ADMET properties preclinically?
- pkCSM tool : Predicts absorption (e.g., intestinal absorption >90%), distribution (log VDss = -0.182), and toxicity (Ames test negative).
- Cytochrome P450 inhibition : Assess CYP2D6 interaction; ideal compounds show no inhibition.
- Clearance : Total clearance (Cltot = 0.263 log mL/min/kg) indicates hepatic/renal excretion efficiency .
Advanced: How to resolve contradictions in cytotoxic efficacy across studies?
- Distribution analysis : Low log VDss (-0.182) suggests poor tissue penetration, which may explain variability in in vivo vs. in vitro results.
- Cell line specificity : Validate across multiple lines (e.g., HeLa, MCF7) to rule out lineage-dependent effects.
- Dose optimization : Adjust concentrations based on LogP (3.39) to enhance membrane permeability .
Advanced: How to validate target engagement using molecular dynamics?
- Simulation software : Amber MD package with 100 ns trajectories.
- Metrics : Root-mean-square deviation (RMSD < 2 Å) and binding free energy (MM-PBSA) to confirm stable ligand-receptor interactions.
- Compare with controls : Hydroxyurea (ΔG = -32.15 kcal/mol) vs. study compound (ΔG = -72.06 kcal/mol) .
Advanced: How does structural modification enhance activity compared to analogs?
- Lipophilicity : Tert-butyl groups increase LogP (3.39 vs. 2.5 for hydroxyurea), improving membrane penetration.
- Urea vs. thiourea : Replace carbonyl with thiocarbonyl to enhance hydrogen bonding (e.g., N-(phenylcarbamothioyl)benzamide showed improved MCF7 activity) .
Advanced: What strategies improve blood-brain barrier (BBB) penetration?
- Log BB threshold : Target values > -1 (current: 0.115).
- Reducing H-bond donors : Minimize NH groups (current: 2) to enhance passive diffusion.
- Prodrug design : Introduce ester groups for transient BBB permeability .
Advanced: How to validate binding mechanisms experimentally?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Mutagenesis : Disrupt predicted binding residues (e.g., Ala148 in CHK1) to confirm interaction necessity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
